molecular formula C8H7NO4 B045383 3-Methyl-2-nitrobenzoic acid CAS No. 5437-38-7

3-Methyl-2-nitrobenzoic acid

Cat. No.: B045383
CAS No.: 5437-38-7
M. Wt: 181.15 g/mol
InChI Key: DGDAVTPQCQXLGU-UHFFFAOYSA-N
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Description

3-Methyl-2-nitrobenzoic acid is an organic compound with the molecular formula C8H7NO4. It is a nitrated carboxylic acid, characterized by a nitro group (-NO2) and a carboxyl group (-COOH) attached to a benzene ring. This compound is a white to pale cream crystalline powder and is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 3-Methyl-2-nitrobenzoic acid involves the nitration of 3-methylbenzoic acid. This process typically uses nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure high selectivity and yield .

    Nitration of 3-Methylbenzoic Acid:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The industrial method also focuses on minimizing waste and optimizing the use of reagents .

Chemical Reactions Analysis

3-Methyl-2-nitrobenzoic acid undergoes various chemical reactions, including:

Comparison with Similar Compounds

3-Methyl-2-nitrobenzoic acid can be compared with other nitrobenzoic acids, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers .

Properties

IUPAC Name

3-methyl-2-nitrobenzoic acid
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InChI

InChI=1S/C8H7NO4/c1-5-3-2-4-6(8(10)11)7(5)9(12)13/h2-4H,1H3,(H,10,11)
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InChI Key

DGDAVTPQCQXLGU-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)[N+](=O)[O-]
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Molecular Formula

C8H7NO4
Record name 3-METHYL-2-NITROBENZOIC ACID
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DSSTOX Substance ID

DTXSID6025640
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Molecular Weight

181.15 g/mol
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Physical Description

Prisms or white crystalline solid. (NTP, 1992), Solid; [CAMEO] White powder; [Alfa Aesar MSDS]
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
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CAS No.

5437-38-7
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Melting Point

428 to 432 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 3-methyl-2-nitrobenzoic acid?

A: this compound is primarily used as a chemical intermediate in the synthesis of various organic compounds. It serves as a crucial building block for pharmaceuticals, particularly pesticides and medicines. [] For instance, it's a key starting material in the production of chlorantraniliprole, a widely used insecticide. [, ]

Q2: How does the solubility of this compound vary in different solvents?

A: Research indicates that the solubility of this compound is significantly influenced by the type of solvent and temperature. [, ] For example, it shows higher solubility in alcohols like methanol, ethanol, and n-propanol compared to water. Furthermore, its solubility increases with rising temperature in all tested solvents. [] Studies have explored its solubility in a range of organic solvents, aiming to understand and predict its behavior for separation and purification processes. [, , ]

Q3: Are there any models used to predict the solubility of this compound?

A: Yes, researchers have employed thermodynamic models to correlate and predict the solubility of this compound in various solvents. The modified Apelblat equation and the NRTL activity coefficient model have shown good agreement with experimental solubility data. [] These models provide valuable tools for optimizing crystallization and purification processes in the pharmaceutical industry.

Q4: Can you describe a specific example of this compound's use in organic synthesis?

A: One example is the synthesis of 3-formylindole-7-carboxylic acid, a compound with potential biological activity. [] The synthesis starts with this compound undergoing esterification, followed by a series of reactions including condensation, reduction, and Vilsmeier-Haack reaction to yield the desired product.

Q5: Has the solid-liquid equilibrium of this compound been studied in the context of mixtures?

A: Yes, researchers have investigated the ternary solid-liquid equilibrium of systems containing this compound, other isomers like 3-methyl-4-nitrobenzoic acid, and solvents like methanol and acetone. [] Constructing ternary phase diagrams helps understand the separation and purification of these isomers, crucial for obtaining high-purity compounds for pharmaceutical applications.

Q6: Is there information available on the sublimation properties of this compound?

A: Yes, studies have employed the Knudsen mass-loss effusion technique to determine the vapor pressures of this compound at various temperatures. [] From this data, thermodynamic parameters like the standard molar enthalpy and entropy of sublimation have been derived, providing valuable insights into the compound's physical properties.

Q7: Are there any known chiral applications of this compound?

A: While this compound itself is not chiral, its use in the synthesis of Niraparib highlights its relevance in preparing chiral pharmaceuticals. [] Niraparib, a PARP inhibitor used in cancer treatment, requires enantioselective synthesis to obtain the desired active form. The synthetic route employs this compound as a starting material, highlighting its versatility in accessing complex chiral molecules.

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